![molecular formula C19H16BrN5O3 B2751308 1-(3-(4-bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-51-1](/img/structure/B2751308.png)
1-(3-(4-bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a triazole ring, a carboxamide group, and a bromophenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The isoxazole and triazole rings are heterocyclic compounds that contain nitrogen and oxygen in the ring structure, which can contribute to the compound’s reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its lipophilicity .Scientific Research Applications
Anticancer Activity
Bromo chalcone, specifically 1-(4’-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (also referred to as BHM), has demonstrated promising anticancer potential. In a study conducted on HeLa cervical cancer cells, BHM exhibited cytotoxic activity with an IC50 value of 53 µM. It induced cell death in HeLa cells and suppressed the expression of the Bcl-2 protein, which plays a crucial role in apoptosis regulation . Further investigations are needed to elucidate the underlying mechanism, but this compound holds promise as a potential drug candidate for treating cervical cancer.
Novel Drug Scaffold
The synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones via this compound provides a green and efficient approach. These scaffolds serve as valuable starting points for novel drug discovery due to their structural diversity and potential therapeutic applications .
Anti-Inflammatory Properties
The indole-based chalcone derivative (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) has been evaluated for its anti-inflammatory effect. It demonstrated activity against lipopolysaccharide (LPS)-activated murine macrophages (RAW264.7 cells) and showed promise in a carrageenan-induced acute inflammation model in rats .
Bioconjugation and Click Chemistry
The triazole functionality is also amenable to bioconjugation strategies. Researchers have utilized it in click chemistry reactions for labeling biomolecules, drug delivery, and imaging applications.
properties
IUPAC Name |
1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O3/c1-11-17(19(27)21-8-9-26)22-24-25(11)14-6-7-16-15(10-14)18(28-23-16)12-2-4-13(20)5-3-12/h2-7,10,26H,8-9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYBXTAVNUJTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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